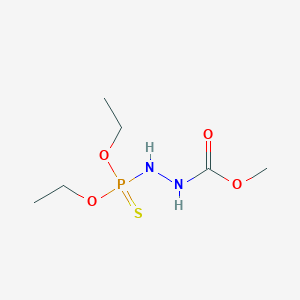
Methyl 2-(diethoxyphosphorothioyl)hydrazine-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-(diethoxyphosphorothioyl)hydrazine-1-carboxylate is an organic compound that belongs to the class of hydrazine derivatives. This compound is characterized by the presence of a hydrazine functional group, which is known for its reactivity and versatility in organic synthesis. The compound’s structure includes a methyl ester group, a diethoxyphosphorothioyl group, and a hydrazine carboxylate moiety, making it a unique and valuable compound in various chemical applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(diethoxyphosphorothioyl)hydrazine-1-carboxylate typically involves the reaction of hydrazine derivatives with diethoxyphosphorothioyl chloride in the presence of a base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:
[ \text{Hydrazine derivative} + \text{Diethoxyphosphorothioyl chloride} \rightarrow \text{this compound} ]
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity. Common solvents used in the synthesis include tetrahydrofuran (THF) and dichloromethane (DCM).
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 2-(diethoxyphosphorothioyl)hydrazine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into simpler hydrazine derivatives.
Substitution: The hydrazine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted hydrazine derivatives.
Wissenschaftliche Forschungsanwendungen
Methyl 2-(diethoxyphosphorothioyl)hydrazine-1-carboxylate has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis for the preparation of various hydrazine derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure and reactivity.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of Methyl 2-(diethoxyphosphorothioyl)hydrazine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s hydrazine group can form covalent bonds with nucleophilic sites on biomolecules, leading to various biological effects. The diethoxyphosphorothioyl group may also contribute to its reactivity and interaction with biological targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl hydrazinocarboxylate: A simpler hydrazine derivative with similar reactivity.
Diethoxyphosphorothioyl hydrazine: Lacks the methyl ester group but shares the diethoxyphosphorothioyl moiety.
Hydrazinecarboxylate derivatives: Various derivatives with different substituents on the hydrazine and carboxylate groups.
Uniqueness
Methyl 2-(diethoxyphosphorothioyl)hydrazine-1-carboxylate is unique due to its combination of functional groups, which impart distinct chemical and biological properties. The presence of both the diethoxyphosphorothioyl and methyl ester groups makes it a versatile compound for various applications in research and industry.
Eigenschaften
CAS-Nummer |
91044-80-3 |
|---|---|
Molekularformel |
C6H15N2O4PS |
Molekulargewicht |
242.24 g/mol |
IUPAC-Name |
methyl N-(diethoxyphosphinothioylamino)carbamate |
InChI |
InChI=1S/C6H15N2O4PS/c1-4-11-13(14,12-5-2)8-7-6(9)10-3/h4-5H2,1-3H3,(H,7,9)(H,8,14) |
InChI-Schlüssel |
RXKGQNHPRVONHT-UHFFFAOYSA-N |
Kanonische SMILES |
CCOP(=S)(NNC(=O)OC)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N~1~,N~1~,N~3~,N~3~-Tetrakis[(oxiran-2-yl)methyl]cyclohexane-1,3-diamine](/img/structure/B14348611.png)


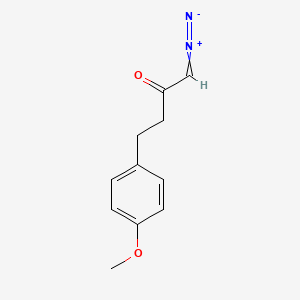

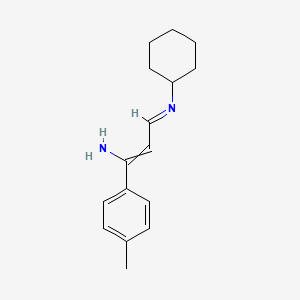
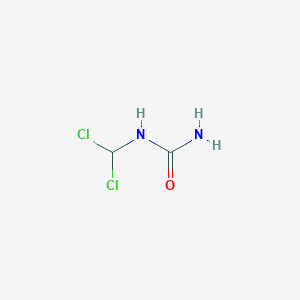
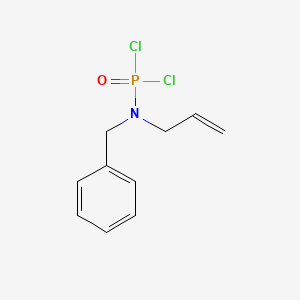
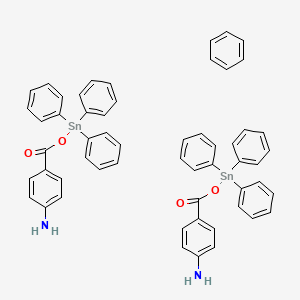
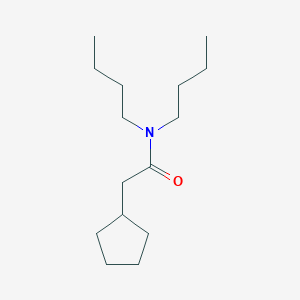
![1,4-Bis[(4-hydroxyphenyl)sulfanyl]butane-2,3-diol](/img/structure/B14348668.png)

